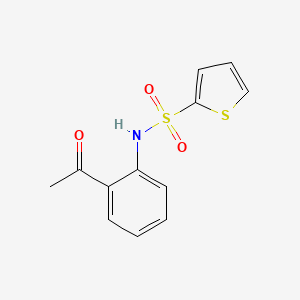

N-(2-acetylphenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

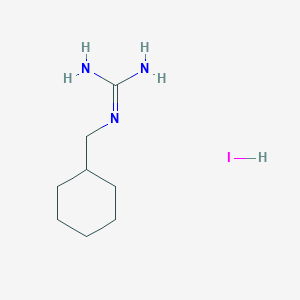

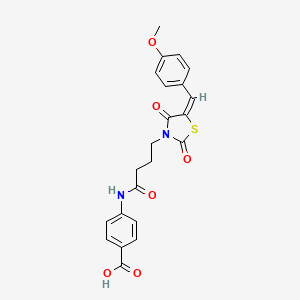

“N-(2-acetylphenyl)thiophene-2-sulfonamide” is a chemical compound with the CAS Number: 717859-76-2 . It has a molecular weight of 281.36 and its IUPAC name is N-(2-acetylphenyl)-2-thiophenesulfonamide .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO3S2 . Its average mass is 281.351 Da and its monoisotopic mass is 281.018036 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study by Noreen et al. (2017) details the synthesis of thiophene sulfonamide derivatives, including N-(2-acetylphenyl)thiophene-2-sulfonamide, using Suzuki cross coupling reactions. These compounds showed significant urease inhibition and hemolytic activities. The study highlights the impact of different functional groups on the aromatic ring on these activities (Noreen et al., 2017).

Electropolymerization and Electrochemistry

- Dubey et al. (1999) investigated new thiophene derivatives substituted by electrochemically cleavable sulfonamide groups. They found that the anodic oxidation of these thiophenes yields polymer films exhibiting p- and n-doping processes, demonstrating their potential in solid-phase electrosynthesis (Dubey et al., 1999).

Solubilization in Micellar Media

- Saeed et al. (2017) studied the solubilization of thiophene derivatives, such as this compound, in micellar solutions of anionic and cationic surfactants. This research provides insight into the interaction of these compounds with surfactants, important for applications in drug formulation and delivery (Saeed et al., 2017).

Antitumor Properties

- Mohamadi et al. (1992) explored the antitumor properties of thiophene analogs, including sulfonamide derivatives, against various cancer cell lines. This research highlights the potential of these compounds in cancer chemotherapy (Mohamadi et al., 1992).

Molecular Modeling and Computational Studies

- Mubarik et al. (2021) conducted a computational study of structural, molecular orbitals, and thermodynamic parameters of thiophene sulfonamide derivatives. Their research provides insights into the electronic properties and stability of these compounds, relevant for drug design and material science applications (Mubarik et al., 2021).

Antibacterial Dyeing of Fabrics

- Hossan (2020) synthesized new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, demonstrating their antibacterial activity. This research expands the application of thiophene sulfonamide derivatives into the textile industry, particularly in the development of antibacterial fabrics (Hossan, 2020).

Wirkmechanismus

Thiophene-based sulfonamides, including “N-(2-acetylphenyl)thiophene-2-sulfonamide”, have been studied for their inhibition effects on carbonic anhydrase I and II isoenzymes . They show potent inhibition effect on both isoenzymes at very small concentrations . The compounds inhibit the enzymes by interacting out of the catalytic active site .

It is stored at room temperature .

Safety and Hazards

The safety information for “N-(2-acetylphenyl)thiophene-2-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . It also includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-9(14)10-5-2-3-6-11(10)13-18(15,16)12-7-4-8-17-12/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNYRXCJVPQCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)

![8-fluoro-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2787103.png)

![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)

![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)

![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2787117.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)

![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)